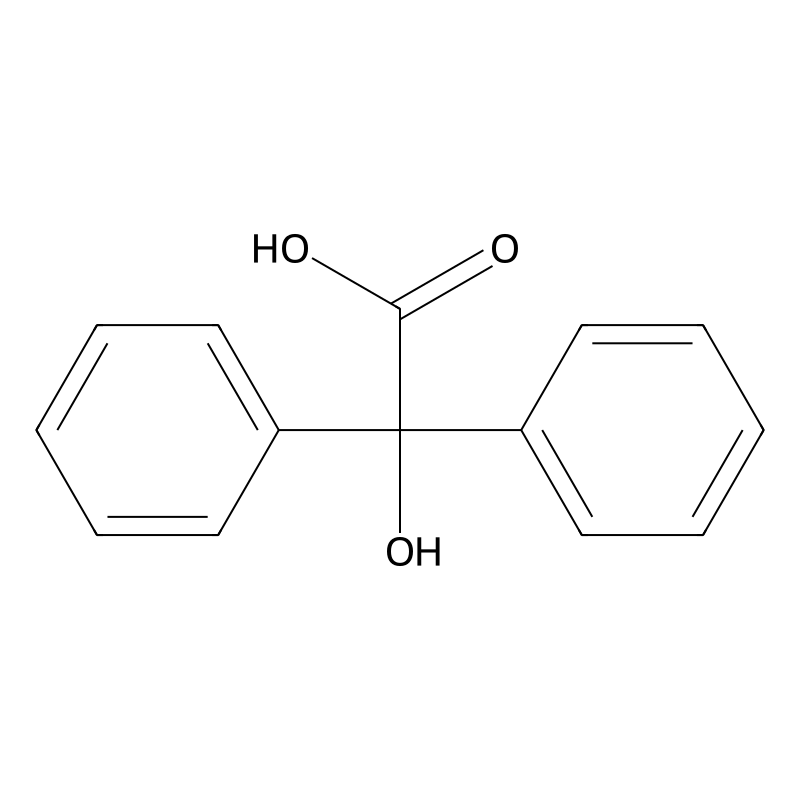Benzilic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Very soluble in ethanol, ethyl ether; soluble concentrated sulfuric acid; slightly soluble in acetone
In water, 1.41X10+3 mg/L at 25 °C
Synonyms
Canonical SMILES
Benzilic acid, chemically known as 2-hydroxy-2-phenylacetic acid, is an organic compound with the molecular formula . It is a white crystalline solid that is soluble in water and alcohol. This compound is notable for its role in organic synthesis, particularly in the benzilic acid rearrangement, a significant reaction in the field of organic chemistry. Benzilic acid was first synthesized in 1838 by Justus von Liebig, marking it as a classic example of rearrangement reactions in organic synthesis.
Benzilic acid itself does not possess a well-defined mechanism of action in biological systems. However, its derivatives, particularly esters formed with various alcohols, exhibit interesting pharmacological properties []. Some benzilic acid esters act as antagonists at muscarinic acetylcholine receptors, finding applications in treating conditions like irritable bowel syndrome and urinary incontinence [].
The most prominent reaction involving benzilic acid is the benzilic acid rearrangement, which involves the conversion of benzil (a diketone) into benzilic acid through a base-mediated rearrangement. The reaction can be summarized as follows:
- Formation of Alkoxide: A hydroxide ion attacks one of the carbonyl groups in benzil, forming an alkoxide intermediate.
- Migration: The phenyl group migrates from the carbonyl carbon to the adjacent carbon, leading to the formation of a new alkoxide.
- Protonation: The alkoxide is then protonated to yield benzilic acid.
This rearrangement can be represented by the following equation:
Additionally, benzilic acid can undergo esterification reactions and can be converted into other derivatives through various chemical transformations.
Benzilic acid can be synthesized through several methods:
- Benzilic Acid Rearrangement: The classical method involves treating benzil with a strong base like potassium hydroxide, resulting in benzilic acid.
- Green Chemistry Approaches: Recent studies have introduced solvent-free methods that enhance atom efficiency and reduce environmental impact. For instance, one method involves grinding benzil with sodium hydroxide to yield benzilic acid under solvent-free conditions .
- Acidification of Benzilate: Another approach involves the acidification of potassium benzilate in aqueous solution to yield benzilic acid with good yields (77-79%) .
Benzilic acid finds applications in various fields:
- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
- Analytical Chemistry: Benzilic acid is used as a reference compound in chromatographic techniques.
- Research: It is utilized in studies involving reaction mechanisms and organic reactions.
Several compounds share structural or functional similarities with benzilic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzil | C6H5COCOC6H5 | A diketone precursor to benzilic acid |
| Salicylic Acid | C7H6O3 | Contains a phenolic hydroxyl group; used in aspirin synthesis |
| Phenylacetic Acid | C8H10O2 | Similar structure; used as a building block in pharmaceuticals |
| α-Hydroxyisobutyric Acid | C5H10O3 | Shares hydroxy group; involved in metabolic processes |
Benzilic acid is unique due to its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.
Color/Form
Forms monoclinic needles from water
Changes to deep red color at higher temperature
XLogP3
Boiling Point
LogP
Odor
Melting Point
150 °C
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
Wikipedia
Methods of Manufacturing
Synthesis: Benzoin, nitric acid, ethanol, NaOH, and water.
General Manufacturing Information
Analytic Laboratory Methods
Clinical Laboratory Methods
A qualitative screening procedure was developed for the detection of the hydrolysis and related products of chemical warfare agents using liquid chromatography-mass spectrometry with atmospheric pressure chemical ionisation. A mixed C818 reversed-phase column gave acceptable chromatography for the range of acidic, neutral and basic analytes. ... Detection limits were in the range 0.2-8 ng injected for ... benzilic acid. The methodology provides a rapid screening procedure for aqueous samples and extracts and was applied to the analysis of soil samples collected from bomb craters, and to spiked water and soil samples.
Storage Conditions
Dates
Water-induced hydrophobicity of soy protein materials containing 2,2-diphenyl-2-hydroxyethanoic acid
Rakesh Kumar, Lina ZhangPMID: 18666794 DOI: 10.1021/bm800396x








